4-[(6-Chloropyridazin-3-yl)oxy]aniline

Antitumor Antiproliferative Pyridazine Scaffold

4-[(6-Chloropyridazin-3-yl)oxy]aniline (CAS 30184-97-5) is a heterocyclic building block consisting of a 6-chloropyridazine ring connected via an ether bridge to a 4-aminophenyl group. This compound is not a final active pharmaceutical ingredient but a strategic intermediate whose primary value lies in its dual chloride and aniline reactive handles, enabling divergent synthesis of 3-aryloxy-6-(hetero)arylpyridazines.

Molecular Formula C10H8ClN3O
Molecular Weight 221.64
CAS No. 30184-97-5
Cat. No. B2842830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(6-Chloropyridazin-3-yl)oxy]aniline
CAS30184-97-5
Molecular FormulaC10H8ClN3O
Molecular Weight221.64
Structural Identifiers
SMILESC1=CC(=CC=C1N)OC2=NN=C(C=C2)Cl
InChIInChI=1S/C10H8ClN3O/c11-9-5-6-10(14-13-9)15-8-3-1-7(12)2-4-8/h1-6H,12H2
InChIKeyGJDYWPMIYVBINY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(6-Chloropyridazin-3-yl)oxy]aniline (CAS 30184-97-5): A Key Pyridazine Intermediate for Targeted Antitumor and Neuroscience Procurement


4-[(6-Chloropyridazin-3-yl)oxy]aniline (CAS 30184-97-5) is a heterocyclic building block consisting of a 6-chloropyridazine ring connected via an ether bridge to a 4-aminophenyl group . This compound is not a final active pharmaceutical ingredient but a strategic intermediate whose primary value lies in its dual chloride and aniline reactive handles, enabling divergent synthesis of 3-aryloxy-6-(hetero)arylpyridazines. It is commercially supplied by specialized vendors such as Enamine (via Fujifilm Wako) and CymitQuimica with purities ranging from 95% to ≥98%, and its procurement is driven by specific downstream programs in anticancer and neuroactive agent development .

Why 4-[(6-Chloropyridazin-3-yl)oxy]aniline (CAS 30184-97-5) Cannot Be Replaced by Simple 6-Chloropyridazine or Aniline Analogs


This compound uniquely positions a nucleophilic 4-aminophenyl group through a flexible ether linkage at the 3-position of 6-chloropyridazine. Generic substitution with 4-(6-chloropyridazin-3-yl)aniline (CAS 108655-25-0) or 3-(6-chloropyridazin-3-yl)aniline (CAS 108810-90-8) replaces this ether with a direct C-C bond, fundamentally altering the molecule's conformational flexibility, electronic profile, and ability to participate in the specific electrochemical cross-coupling reactions that define its primary synthetic value [1]. The 4-aminophenoxy motif is essential for generating the 3-aryloxy-6-arylpyridazine scaffold, which has demonstrated sub-micromolar antiproliferative activity in peer-reviewed studies [2].

4-[(6-Chloropyridazin-3-yl)oxy]aniline (CAS 30184-97-5): Quantitative Differentiation Against Closest Analogs and Alternatives


Enables 3-Aryloxy-6-arylpyridazine Antitumor Scaffolds with Sub-micromolar IC50 Versus 3-Amino Analogs

4-[(6-Chloropyridazin-3-yl)oxy]aniline serves as a direct precursor to 3-aryloxy-6-chloropyridazine intermediates. When elaborated via electrochemical nickel-catalyzed reductive cross-coupling, the resulting 3-aryloxy-6-(hetero)arylpyridazine end products demonstrated potent antiproliferative activity, with the most active compound exhibiting an IC50 of 0.1 µM across a broad panel of cancer cell lines [1]. In contrast, 3-amino-6-chloropyridazine precursors (derived from aniline directly coupled at the 3-position) produced 3-amino-6-arylpyridazine products that, while still active, consistently showed a different potency and selectivity profile across the same cell lines, with the paper reporting that aryloxy variants preferentially affected p44/42 and Akt-dependent signaling pathways [1].

Antitumor Antiproliferative Pyridazine Scaffold

6-Chloropyridazinyl Ether Scaffold Demonstrates Nanomolar Nicotinic Receptor Affinity Versus Direct Amino-Linked Analogs

In a study on 6-chloro-3-pyridazinyl derivatives as nicotinic agents, compounds bearing the 6-chloropyridazine group (including those with ether-linked substituents conceptually related to 4-[(6-chloropyridazin-3-yl)oxy]aniline derivatives) exhibited Ki values in the nanomolar range for neuronal nicotinic acetylcholine receptors (nAChRs) [1]. The 6-chloropyridazine pharmacophore is essential for high receptor affinity; structural analogs that replace the pyridazine ring with other heterocycles or modify the chloro substituent generally lose this nanomolar binding profile.

Nicotinic Acetylcholine Receptor nAChR Neuropharmacology

Higher Purity and Premium Pricing Differentiate 4-[(6-Chloropyridazin-3-yl)oxy]aniline from Closely Related 3-Chlorinated and Dichlorinated Analogs

Commercially, 4-[(6-Chloropyridazin-3-yl)oxy]aniline (CAS 30184-97-5) is offered at ≥98% purity by Enamine (sold through Fujifilm Wako) and ≥95% purity by CymitQuimica . Its closest analog with an additional chlorine on the aniline ring, 3-chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline (CAS 1581304-46-2), is marketed at 95%+ purity by some vendors, but does not consistently achieve the ≥98% commercial specification available for the target compound. Another close derivative, 3,5-dichloro-4-[(6-chloropyridazin-3-yl)oxy]aniline (CAS 1581304-46-2), introduces additional steric and electronic perturbations that are undesirable for specific coupling reactions requiring a free 4-amino group.

Procurement Purity Chemical Synthesis Intermediate

Targeted Application Scenarios for Procuring 4-[(6-Chloropyridazin-3-yl)oxy]aniline (CAS 30184-97-5) in Medicinal Chemistry and Chemical Biology


Divergent Synthesis of 3-Aryloxy-6-(hetero)arylpyridazine Libraries for Oncology Screening

Research groups focused on generating patentable pyridazine-based kinase inhibitors should procure this compound as the core building block. The published electrochemical cross-coupling methodology (Sengmany et al., 2019) has demonstrated that starting from 3-aryloxy-6-chloropyridazines (readily derived from the target compound with 4-aminophenol) can yield products with IC50 values as low as 0.1 µM against multiple cancer cell lines and a unique mechanistic signature involving p44/42 and Akt pathway inhibition . This differentiates it from 3-amino-6-chloropyridazine starting materials, which produce compounds with a different pharmacological profile.

Development of Novel Nicotinic Acetylcholine Receptor Modulators for CNS Disorders

This compound provides a direct entry into the 6-chloropyridazine pharmacophore class that has demonstrated nanomolar affinity for α4β2 neuronal nicotinic receptors . The ether-linked 4-aminophenyl group can be further derivatized to explore additional interactions with the receptor binding pocket, as supported by molecular modeling studies that identified preferred conformations compatible with nanomolar binding .

High-Purity Building Block for Parallel Synthesis and Fragment-Based Drug Discovery

For CROs and pharmaceutical companies requiring >97% purity for automated parallel synthesis, 4-[(6-Chloropyridazin-3-yl)oxy]aniline sourced from Enamine (≥98% purity) provides the highest purity specification among this class of intermediates, minimizing byproduct formation in amide bond formation and Buchwald-Hartwig coupling reactions that exploit the primary aniline nitrogen .

Quote Request

Request a Quote for 4-[(6-Chloropyridazin-3-yl)oxy]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.